molecular formula C22H20BrN3O2S B296710 N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide

N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide

Katalognummer B296710
Molekulargewicht: 470.4 g/mol
InChI-Schlüssel: KAHXRIQPMBNRCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide, commonly known as BMT-1, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BMT-1 is a member of the thioacetamide family, which has been extensively studied for its biological and pharmacological properties.

Wirkmechanismus

BMT-1 inhibits PTP1B activity by binding to the active site of the enzyme. This binding prevents PTP1B from dephosphorylating insulin receptor substrates (IRS), which are critical for insulin signaling. As a result, insulin signaling is enhanced, leading to increased glucose uptake and improved metabolic function.
Biochemical and Physiological Effects
Studies have shown that BMT-1 improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. BMT-1 has also been shown to reduce body weight and adiposity in obese mice. In addition, BMT-1 has been shown to have anti-inflammatory effects in adipose tissue and liver, which are key organs involved in the development of metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BMT-1 in lab experiments is its specificity for PTP1B, which allows for targeted inhibition of this enzyme. However, one limitation is that BMT-1 may have off-target effects on other proteins, which could complicate data interpretation. In addition, the optimal dose and duration of BMT-1 treatment may vary depending on the experimental model and the specific research question being addressed.

Zukünftige Richtungen

Future research on BMT-1 could focus on its potential applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Studies could also investigate the effects of BMT-1 on other metabolic pathways and signaling pathways. In addition, further optimization of the synthesis method and characterization of the compound's physical and chemical properties could facilitate its use in scientific research.

Synthesemethoden

The synthesis of BMT-1 involves the reaction of 2-bromo-4-methylphenylamine with 3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridine thioacetamide. The reaction is carried out in the presence of a base and an organic solvent. The resulting product is purified using column chromatography to obtain the final product of BMT-1.

Wissenschaftliche Forschungsanwendungen

BMT-1 has been shown to have potential applications in scientific research due to its ability to inhibit the activity of a specific enzyme called protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of type 2 diabetes, obesity, and other metabolic disorders. By inhibiting PTP1B activity, BMT-1 may improve insulin sensitivity and glucose uptake, making it a promising candidate for the treatment of metabolic disorders.

Eigenschaften

Molekularformel

C22H20BrN3O2S

Molekulargewicht

470.4 g/mol

IUPAC-Name

N-(2-bromo-4-methylphenyl)-2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20BrN3O2S/c1-13-3-6-15(7-4-13)16-10-20(27)26-22(17(16)11-24)29-12-21(28)25-19-8-5-14(2)9-18(19)23/h3-9,16H,10,12H2,1-2H3,(H,25,28)(H,26,27)

InChI-Schlüssel

KAHXRIQPMBNRCU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)C)Br

Kanonische SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.